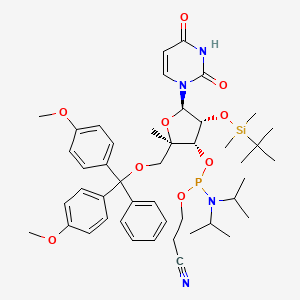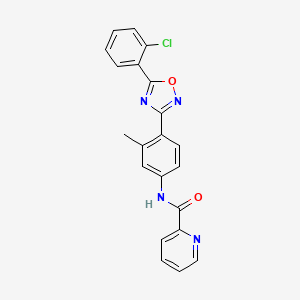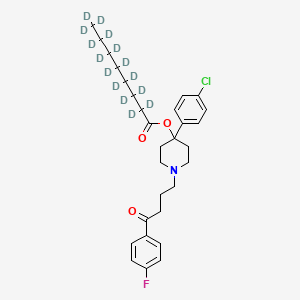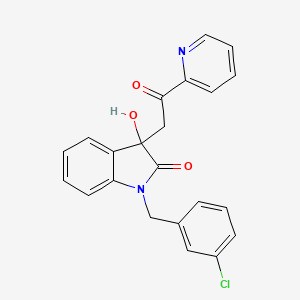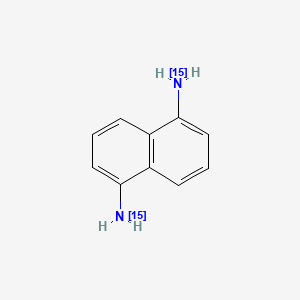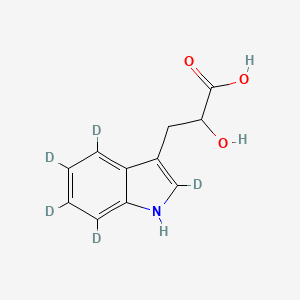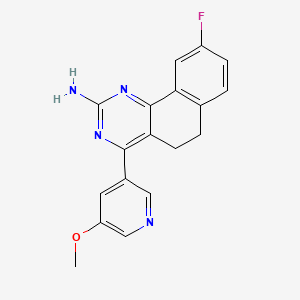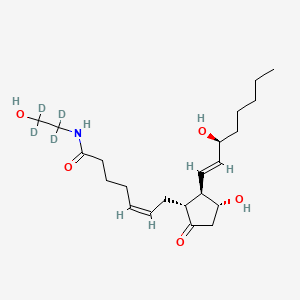
Prostaglandin E2 Ethanolamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandina E2 Etanolamida-d4 es un análogo deuterado de Prostaglandina E2 Etanolamida, que contiene cuatro átomos de deuterio. Se utiliza principalmente como estándar interno para la cuantificación de Prostaglandina E2 Etanolamida mediante cromatografía de gases o cromatografía líquida-espectrometría de masas . Este compuesto es un análogo de la Prostaglandina E2 con mejor solubilidad y estabilidad en agua .
Métodos De Preparación
La síntesis de Prostaglandina E2 Etanolamida-d4 implica la incorporación de átomos de deuterio en la estructura de la Prostaglandina E2 Etanolamida. Esto se logra normalmente mediante el tratamiento de la etanolamida de araquidonoílo con reactivos deuterados . Las condiciones de reacción suelen incluir el uso de disolventes deuterados y catalizadores para garantizar la incorporación de átomos de deuterio en posiciones específicas dentro de la molécula .
Los métodos de producción industrial de la Prostaglandina E2 Etanolamida-d4 no están ampliamente documentados, pero probablemente impliquen rutas sintéticas similares con un enfoque en lograr una alta pureza y rendimiento. El compuesto se formula típicamente como una solución en etanol para facilitar su uso en aplicaciones analíticas .
Análisis De Reacciones Químicas
La Prostaglandina E2 Etanolamida-d4 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio, dando como resultado formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución implican el reemplazo de átomos o grupos específicos dentro de la molécula, a menudo utilizando reactivos como halógenos o agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones deseadas. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Prostaglandina E2 Etanolamida-d4 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Prostaglandina E2 Etanolamida-d4 actúa como un agonista con los cuatro subtipos conocidos de receptores EP, pero con una afinidad significativamente reducida en comparación con la Prostaglandina E2 . El compuesto ejerce sus efectos uniéndose a estos receptores y activando las vías de señalización descendentes, incluida la vía cAMP/phosphoCREB . Esta activación conduce a varias respuestas fisiológicas, como la inflamación y la regeneración muscular .
Comparación Con Compuestos Similares
Prostaglandina E2 Etanolamida-d4 es única debido a su estructura deuterada, que proporciona una mejor estabilidad y solubilidad en comparación con su contraparte no deuterada . Los compuestos similares incluyen:
Prostaglandina E2 Etanolamida: El análogo no deuterado con actividad biológica similar pero menor estabilidad y solubilidad.
Prostaglandina E2-1-gliceril éster-d5: Otro análogo deuterado utilizado como estándar interno en aplicaciones analíticas.
Prostaglandina E2-d4: Una forma deuterada de Prostaglandina E2 utilizada en aplicaciones de investigación similares.
Estos compuestos comparten actividades biológicas similares pero difieren en su estabilidad, solubilidad y aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C22H37NO5 |
|---|---|
Peso molecular |
399.6 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)hept-5-enamide |
InChI |
InChI=1S/C22H37NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-19,21,24-25,27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,21+/m0/s1/i14D2,15D2 |
Clave InChI |
GKKWUSPPIQURFM-GSBTUTNTSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


